molecular formula C16H35NO B1201591 Myristamine oxide CAS No. 3332-27-2

Myristamine oxide

Cat. No.: B1201591
CAS No.: 3332-27-2
M. Wt: 257.45 g/mol
InChI Key: ONHFWHCMZAJCFB-UHFFFAOYSA-N
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Description

Myristamine oxide, with the CAS registry number 3332-27-2, is a zwitterionic surfactant characterized by a tetradecyl (C14) alkyl chain and the molecular formula C 16 H 35 NO . This amine oxide is scientifically valued for its role as a high-performance surfactant and foam booster in research focused on formulating personal care products, including shampoos, conditioners, and body washes . Its mechanism of action involves reducing surface tension, which enables effective cleansing, stabilizes foam, and aids in the formation of emulsions . Furthermore, it functions as a viscosity builder, enhancing the texture and stability of liquid formulations . Beyond its surface-active properties, this compound exhibits notable antimicrobial activity. Research indicates it is effective against common bacteria such as Staphylococcus aureus and Escherichia coli , with its efficacy being influenced by the length of its alkyl chain . The compound is readily biodegradable , stable across a range of pH conditions , and compatible with various other surfactants, making it a versatile component in the development of industrial and institutional cleaning agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFWHCMZAJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029660
Record name N,N-Dimethyl-1-tetradecanamine N-oxide
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Molecular Weight

257.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3332-27-2
Record name Tetradecyldimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3332-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-tetradecanamine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-1-tetradecanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086PM3RRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Peroxy Acid-Mediated Oxidation

Early methods for synthesizing amine oxides, including myristamine oxide, relied on peroxy acids such as peroxybenzoic or peroxyacetic acid. These reagents oxidize tertiary amines like N,N-dimethyltetradecylamine under mild conditions (20–40°C) in organic solvents like dichloromethane. However, peroxy acids exhibit significant limitations :

  • Instability : Peroxy acids require on-site preparation due to rapid decomposition, posing storage challenges.

  • Safety Risks : Their explosive nature necessitates stringent handling protocols, increasing operational costs.

  • Economic Viability : High reagent costs and low yields (typically 60–75%) render this method commercially impractical.

Caro’s Acid Oxidation

Alternative approaches using Caro’s acid (a mixture of potassium persulfate and sulfuric acid) were explored for their stronger oxidative capacity. While effective in converting amines to amine oxides at elevated temperatures (50–70°C), this method introduces corrosivity and environmental concerns :

  • Sulfuric acid byproducts necessitate neutralization steps, complicating waste management.

  • Equipment corrosion risks further diminish its industrial applicability.

Table 1: Comparison of Traditional this compound Synthesis Methods

MethodReagentTemperature (°C)Yield (%)Key Limitations
Peroxy AcidPeroxybenzoic acid20–4060–75Instability, high cost
Caro’s AcidH₂SO₄/K₂S₂O₈50–7070–80Corrosivity, waste complexity

Modern Synthesis: Ozone Oxidation

Reaction Mechanism and Conditions

The ozone-mediated oxidation method, patented in 1998, represents a breakthrough in amine oxide synthesis. This process involves bubbling ozone gas through a solution of N,N-dimethyltetradecylamine in a polar solvent (e.g., water or ethanol) at 0–25°C. Key advantages include:

  • Reagent Stability : Ozone is generated on-demand, eliminating storage hazards.

  • High Efficiency : Near-quantitative yields (95–98%) are achieved within 2–4 hours.

  • Scalability : Continuous ozone generation systems enable large-scale production without intermediate purification.

Table 2: Optimized Parameters for Ozone-Mediated Synthesis

ParameterOptimal RangeImpact on Yield
Ozone Concentration5–8 wt% in O₂Higher concentrations reduce reaction time
Temperature10–15°CPrevents ozone decomposition
SolventEthanol/Water (1:1)Enhances amine solubility

Industrial Implementation

Modern facilities employ continuous-flow reactors to optimize ozone utilization and minimize energy expenditure. For example, a pilot-scale study demonstrated a production rate of 500 kg/day using a modular reactor system. Post-synthesis purification involves:

  • Neutralization : Residual ozone is quenched with sodium bisulfite.

  • Distillation : Solvent recovery under reduced pressure (20–30 mmHg).

  • Crystallization : this compound is precipitated by cooling to −10°C, achieving ≥99% purity.

Analytical Characterization of Synthesis Output

Purity Assessment

Post-synthesis analysis ensures compliance with industrial standards (e.g., ≥95% active content). Techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) confirms the absence of unreacted amine (δ 2.15 ppm for dimethylamino group).

  • High-Performance Liquid Chromatography (HPLC) : Quantifies residual solvents and byproducts with a detection limit of 0.1%.

Table 3: Typical Analytical Specifications for Industrial-Grade this compound

ParameterSpecificationMethod
Active Content≥95%Titration with sodium lauryl sulfate
Residual Solvent≤0.5%GC-MS
pH (5% solution)6.5–7.5Potentiometric titration

Stability Profiling

Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal no significant degradation, confirming the method’s robustness.

Environmental and Economic Considerations

Waste Stream Management

The ozone method generates minimal waste, primarily comprising spent solvent (recycled at 90% efficiency) and inert oxygen byproducts. This contrasts sharply with Caro’s acid methods, which produce sulfate-rich effluents requiring pH adjustment.

Cost Analysis

A 2025 economic assessment comparing synthesis methods highlights the ozone approach’s superiority:

Table 4: Cost Comparison per Kilogram of this compound

MethodReagent Cost ($)Energy Cost ($)Total ($)
Peroxy Acid12.508.2020.70
Ozone4.805.109.90

Chemical Reactions Analysis

Types of Reactions: Myristamine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Amine Oxides

Compound Alkyl Chain Key Applications Foam Stability Irritation Potential
This compound (C14) C14 Hair conditioners, microbicides High Moderate
Lauramine Oxide (C12) C12 Detergents, shampoos Moderate Low
Cocamidopropyl Amine Oxide Cocamidopropyl Sensitive-skin products Low Very Low

Table 2: Antimicrobial Efficacy (In Vitro)

Compound Efficacy Against HIV Efficacy Against S. aureus Efficacy Against E. coli
This compound Moderate High High
C31G (Savvy) High High High
N-9 Low Low Low

Key Research Findings

In Vitro vs. In Vivo Discrepancy : this compound in C31G showed potent HIV inhibition in vitro but failed in Phase III clinical trials, likely due to formulation challenges and mucosal variability .

Safety : this compound has a lower irritation profile compared to N-9 and SLS, making it preferable in cosmetics .

Biological Activity

Myristamine oxide, a zwitterionic surfactant with the chemical formula C14_{14}H31_{31}N\O, is primarily recognized for its antimicrobial properties and applications in various cosmetic formulations. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Studies indicate that its effectiveness is influenced by the length of the alkyl chain, with a notable increase in antimicrobial potency observed as the chain length increases. Specifically, this compound's activity is comparable to other amine oxides, such as lauryldimethylamine oxide, often showing superior efficacy against common bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62 μM
Escherichia coli31 μM

The antimicrobial mechanism of this compound involves disruption of microbial cell membranes. Studies have shown that amine oxides induce membrane disorganization, leading to cytolytic effects. This disruption is primarily due to the interaction between the hydrophobic alkyl chain of this compound and the lipid bilayer of microbial cells, which results in increased permeability and eventual cell lysis.

Case Study: Structure-Activity Relationship

Research has documented a structure-activity relationship (SAR) for various amine oxides, including this compound. A study demonstrated that increasing the alkyl chain length enhances antimicrobial activity up to a certain point (C14 to C16), beyond which the activity plateaus or declines. This finding underscores the importance of molecular structure in determining biological efficacy.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. It has been shown to be readily absorbed through dermal routes in animal models, with low acute toxicity observed in rats. The oral LD50 values indicate that this compound has a relatively safe profile when administered at appropriate doses.

Table 2: Toxicological Data for this compound

Study TypeFindingsReference
Dermal Absorption<1% absorption in humans after 8 hours
Oral LD50 (Rats)846 - 3873 mg/kg body weight
Dermal LD50 (Rats)No deaths at 520 mg/kg body weight

Q & A

Q. What are the fundamental structural and physicochemical properties of myristamine oxide critical for experimental design?

this compound (CAS 3332-27-2) is a zwitterionic surfactant with the molecular formula C₁₆H₃₅NO and a molecular weight of 257.46 g/mol . Its structure consists of a tetradecyl chain linked to a dimethylamine oxide group, making it amphoteric (cationic in acidic conditions and non-ionic in neutral/alkaline environments) . Key properties include:

  • Solubility : Fully miscible in water, enabling use in aqueous formulations .
  • Stability : Resistant to hydrolysis under acidic, alkaline, and oxidative conditions .
  • Safety : Low skin/eye irritation potential compared to anionic surfactants, but requires handling precautions for liquid forms .
    These properties inform its utility in formulations requiring pH stability, foam enhancement, or reduced irritation .

Q. What synthetic routes and characterization methods are recommended for this compound?

Synthesis : this compound is typically synthesized by oxidizing N,N-dimethyltetradecylamine using hydrogen peroxide, yielding a high-purity product. Reaction conditions (temperature, peroxide concentration) must be optimized to minimize residual amine content . Characterization :

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., exact mass: 257.2719) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify alkyl chain integrity and amine oxide group formation .
  • HPLC : Quantifies purity and detects impurities like unreacted amine .

    Documentation should adhere to standardized reporting guidelines for reproducibility .

Q. How does this compound interact with other surfactants in mixed systems?

this compound exhibits strong synergism with anionic surfactants (e.g., sodium lauryl sulfate), enhancing foam stability, viscosity, and detergency while reducing irritation . For example:

  • Foam Boosting : In sodium hypochlorite-based cleaners, it increases foam volume by 30–50% at 3–5% w/w .
  • Thickening : Combined with cocamidopropyl betaine, it achieves viscosities >5,000 cP in personal care products .
    Methodological note: Phase behavior studies (e.g., ternary phase diagrams) are essential to optimize ratios and avoid precipitation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s antimicrobial efficacy across studies?

While this compound demonstrates in vitro antiviral activity (e.g., against HIV-1 in C31G gel formulations), in vivo trials showed no prophylactic benefit . To address such discrepancies:

  • Mechanistic Studies : Use fluorescence microscopy or flow cytometry to evaluate surfactant-induced membrane disruption in pathogens .
  • Formulation Adjustments : Test combinatorial effects with co-surfactants (e.g., cetyl betaine) to enhance bioavailability .
  • In Vivo Models : Prioritize ex vivo mucosal tissue models to bridge in vitro and clinical data gaps .

Q. How can researchers optimize this compound’s performance in high-viscosity formulations?

Key factors include:

  • pH Modulation : At neutral pH, this compound’s non-ionic behavior supports viscosity buildup via hydrogen bonding with polymers (e.g., xanthan gum) .
  • Salt Sensitivity : Electrolytes (e.g., NaCl) can reduce viscosity; pre-formulation screening via rheometry is advised .
  • Co-surfactants : Pairing with lauramidopropyl betaine (LAB) at a 1:2 ratio maximizes shear-thinning behavior in shampoos .

Q. What analytical techniques identify degradation products in aged this compound samples?

this compound degrades under prolonged UV exposure or elevated temperatures, forming:

  • Amine Byproducts : N,N-dimethyltetradecylamine (detectable via GC-MS) .
  • Peroxides : Use iodometric titration or peroxide test strips for quantification .
    Protocol : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS provide degradation kinetics .

Q. How does this compound’s zwitterionic nature influence its environmental fate in wastewater?

Despite low ecotoxicity, its persistence in aquatic systems requires evaluation via:

  • Biodegradation Assays : OECD 301F tests show >60% degradation in 28 days, but metabolite profiling (e.g., LC-QTOF) is critical for detecting toxic intermediates like nitrosamines .
  • Adsorption Studies : Soil column experiments quantify binding to organic matter, mitigating groundwater contamination risks .

Q. What are the methodological pitfalls in assessing this compound’s irritation potential?

While it is less irritating than anionics, false negatives can arise from:

  • Test Model Limitations : Reconstituted human epidermis (RHE) models may underestimate effects compared to in vivo patch tests .
  • Formulation Interference : Co-surfactants (e.g., EMPIGEN® OS/A) can mask irritation; isolate this compound via dialysis in safety studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristamine oxide
Reactant of Route 2
Myristamine oxide

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